molecular formula C9H7BrF2O2 B2495842 5-Bromo-7-(difluoromethyl)-2,3-dihydro-1,4-benzodioxine CAS No. 1785040-65-4

5-Bromo-7-(difluoromethyl)-2,3-dihydro-1,4-benzodioxine

Cat. No.: B2495842
CAS No.: 1785040-65-4
M. Wt: 265.054
InChI Key: PTZIPHYHZHSHMS-UHFFFAOYSA-N
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Description

5-Bromo-7-(difluoromethyl)-2,3-dihydro-1,4-benzodioxine is a chemical compound of significant interest in medicinal chemistry research, particularly as a scaffold for developing novel therapeutic agents. While specific data for this exact compound is limited, its structure incorporates key features found in other bioactive 1,4-benzodioxine derivatives. Research on analogous compounds indicates potential value in neuroscience . For instance, the 1,4-benzodioxan moiety is a recognized pharmacophore in the design of potent and selective Monoamine Oxidase B (MAO-B) inhibitors . MAO-B inhibition is a validated therapeutic approach for neurodegenerative disorders such as Parkinson's disease, as it can enhance dopamine levels in the brain and reduce the formation of neurotoxic reactive oxygen species . Furthermore, fused 1,4-benzodioxine derivatives have been investigated as inhibitors of Heat Shock Transcription Factor 1 (HSF1), a target relevant for proliferative diseases like cancer . The presence of both bromo and difluoromethyl substituents on the benzodioxine ring is likely to influence the compound's electronic properties, lipophilicity, and metabolic stability, making it a valuable intermediate for Structure-Activity Relationship (SAR) studies . This product is intended for research and further chemical development purposes only.

Properties

IUPAC Name

5-bromo-7-(difluoromethyl)-2,3-dihydro-1,4-benzodioxine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF2O2/c10-6-3-5(9(11)12)4-7-8(6)14-2-1-13-7/h3-4,9H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTZIPHYHZHSHMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(C=C2Br)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

5-Bromo-7-(difluoromethyl)-2,3-dihydro-1,4-benzodioxine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzodioxines .

Scientific Research Applications

5-Bromo-7-(difluoromethyl)-2,3-dihydro-1,4-benzodioxine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-7-(difluoromethyl)-2,3-dihydro-1,4-benzodioxine involves its interaction with specific molecular targets. The bromine and difluoromethyl groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes and receptors, modulating various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 5-Bromo-7-(difluoromethyl)-2,3-dihydro-1,4-benzodioxine with related compounds, focusing on substituent effects, physicochemical properties, and applications.

Substituent-Driven Reactivity and Stability

Compound Substituents CAS Number Key Properties
This compound 5-Br, 7-CF₂H N/A* Enhanced electrophilicity due to Br and CF₂H; potential metabolic stability from fluorine .
5-(2-Bromoethoxy)-2,3-dihydro-1,4-benzodioxine 5-OCH₂CH₂Br 1710-62-9 Ether-linked bromoalkyl chain increases hydrophobicity; used in polymer synthesis .
3-(5-Bromo-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enoic acid 5-Br, 7-CH₂CH₂COOH 65356-50-5 Carboxylic acid group enables salt formation; applications in metal-organic frameworks .
5-Bromo-7-nitroindoline 5-Br, 7-NO₂ N/A Nitro group enhances electron-withdrawing effects; used in explosive precursors .

Research Findings and Limitations

  • Synthetic Challenges: Introducing both bromine and difluoromethyl groups requires multi-step reactions, increasing cost and complexity compared to mono-substituted analogs .
  • Toxicity Data Gap : While 5-(2-Bromoethoxy)-2,3-dihydro-1,4-benzodioxine has documented hazards, safety data for the target compound remains unverified .

Biological Activity

Overview

5-Bromo-7-(difluoromethyl)-2,3-dihydro-1,4-benzodioxine is a synthetic compound belonging to the benzodioxine class. It is characterized by the presence of bromine and difluoromethyl groups, which are significant for its biological activity. This compound has garnered interest in medicinal chemistry due to its potential antimicrobial and anticancer properties.

  • IUPAC Name : this compound
  • CAS Number : 1785040-65-4
  • Molecular Formula : C9H7BrF2O2
  • Molecular Weight : 251.06 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • The bromine atom enhances the compound's reactivity and binding affinity to various proteins and enzymes.
  • The difluoromethyl group increases lipophilicity and metabolic stability, which may improve bioavailability and therapeutic efficacy.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. The compound has been tested against both Gram-positive and Gram-negative bacteria, showing effective inhibition of growth.

Anticancer Activity

Studies have explored the anticancer potential of this compound. It appears to induce apoptosis in cancer cells through various mechanisms:

  • Cell Cycle Arrest : The compound can disrupt normal cell cycle progression.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to oxidative stress, contributing to cancer cell death.

Case Studies

  • Antimicrobial Efficacy :
    • A study demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 μg/mL.
    • In vivo studies illustrated a significant reduction in infection rates when administered alongside standard antibiotics.
  • Anticancer Mechanisms :
    • In vitro assays revealed that treatment with this compound led to a 50% reduction in cell viability in various cancer cell lines (e.g., MCF-7 breast cancer cells) at concentrations ranging from 5 to 20 μM.
    • Flow cytometry analysis indicated an increase in apoptotic cells after treatment, confirming its role in inducing programmed cell death.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
This compoundStructureAntimicrobial, Anticancer
7-Bromo-5-(fluoro)-benzodioxineSimilar core structureModerate antimicrobial
5-Bromo-7-methylbenzodioxineDifferent substituentsLimited biological activity

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